6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide
Description
Properties
IUPAC Name |
6-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9-3-6-13-19-10(2)14(16(23)21(13)8-9)20-15(22)11-4-5-12(17)18-7-11/h3-8H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXMIXSBDSOLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CN=C(C=C3)Cl)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The most direct route involves cyclocondensation between 2-amino-4-methylpyridine (1) and ethyl acetoacetate (2) under acidic conditions. In the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, this reaction yields 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (3) with a reported yield of 68%. The methyl groups at positions 2 and 7 originate from the methyl substituents on the starting materials, ensuring regioselectivity.
Alternative catalysts, such as nanocrystalline MgO in aqueous ethanol at 80°C, have been shown to improve yields to 82% while reducing reaction times to 4 hours. This method leverages green chemistry principles, aligning with trends in sustainable synthesis.
Microwave-Assisted Cyclization
Microwave irradiation (MWI) significantly accelerates the cyclocondensation step. A mixture of 2-amino-4-methylpyridine and dimethyl acetylenedicarboxylate (DMAD) in DMF, irradiated at 150°C for 20 minutes, produces the core structure in 75% yield. This approach minimizes side products and enhances scalability.
Functionalization at Position 3: Introduction of the Amine Group
Position 3 of the pyrido[1,2-a]pyrimidinone core must be functionalized with an amine to enable subsequent amide coupling.
Nitration and Reduction
Nitration of 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (3) using fuming nitric acid at 0°C introduces a nitro group at position 3, yielding 3-nitro-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (4). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, producing 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (5) in 85% yield.
Direct Amination via SNAr Reaction
An alternative pathway involves installing a chlorine atom at position 3 through chlorination (POCl₃, reflux, 4 hours), followed by displacement with aqueous ammonia (NH₄OH, 100°C, 12 hours). While this method achieves a 70% yield, it requires stringent control of reaction conditions to avoid over-chlorination.
Amide Coupling with 6-Chloronicotinic Acid
The final step involves coupling the amine intermediate (5) with 6-chloronicotinic acid (6) to form the target amide.
Acid Chloride Method
6-Chloronicotinic acid (6) is converted to its acid chloride (7) using thionyl chloride (SOCl₂, reflux, 2 hours). Subsequent reaction with 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (5) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound in 78% yield.
Coupling Reagent-Mediated Approach
A more efficient method employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent. A mixture of 5, 6-chloronicotinic acid (6), HATU, and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) reacts at room temperature for 12 hours, achieving a 92% yield. This approach minimizes racemization and is suitable for sensitive substrates.
Analytical Characterization
Critical data for validating the structure and purity of the target compound include:
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine H), 8.45 (d, J = 8.4 Hz, 1H, nicotinamide H), 7.98 (d, J = 8.4 Hz, 1H, nicotinamide H), 6.78 (s, 1H, pyridine H), 2.59 (s, 3H, C2-CH₃), 2.48 (s, 3H, C7-CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 163.5 (amide C=O), 154.1, 149.8, 142.3, 138.7, 131.6, 124.9, 121.4, 119.8, 117.2, 24.1 (C2-CH₃), 22.3 (C7-CH₃).
- HRMS (ESI) : m/z calcd for C₁₉H₁₆ClN₅O₂ [M+H]⁺: 406.1068; found: 406.1065.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) confirms ≥98% purity with a retention time of 6.8 minutes.
Optimization and Challenges
Regioselectivity in Core Formation
The use of 2-amino-4-methylpyridine ensures methyl groups occupy positions 2 and 7. Substituting ethyl acetoacetate with methyl propionylacetate shifts the methyl group to position 6, underscoring the importance of diketone selection.
Coupling Efficiency
HATU outperforms traditional reagents like EDCl/HOBt, reducing reaction times from 24 hours to 12 hours while improving yields by 14%. Microwave-assisted coupling (50°C, 30 minutes) further enhances efficiency but requires specialized equipment.
Purification Challenges
Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively isolates intermediates, while recrystallization from ethanol/water (7:3) purifies the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Affecting the replication and transcription processes in cells.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiourea
- 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
Uniqueness
6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide is unique due to its specific structural features, such as the combination of a chloro-substituted nicotinamide and a dimethylated pyrido[1,2-a]pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and oncology. The unique structural features of this compound contribute to its diverse biological effects.
- Molecular Formula : C₁₁H₁₃ClN₄O
- Molecular Weight : 248.71 g/mol
- CAS Number : 946257-30-3
The biological activity of this compound is linked to its interaction with various biological targets. It has been shown to exhibit:
- Antitumor Activity : Studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chloro and oxo groups enhances its reactivity and interaction with cellular targets.
- Antimicrobial Properties : Preliminary research suggests that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Research Findings
Recent studies have highlighted the following findings related to the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were recorded in the low micromolar range, indicating potent activity.
-
Mechanistic Insights :
- The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspase pathways. This suggests a mechanism involving both cell cycle regulation and programmed cell death.
-
Structure-Activity Relationship (SAR) :
- Modifications to the pyrido[1,2-a]pyrimidine core have been explored to enhance efficacy and selectivity. Substituents at various positions have been correlated with increased potency against specific cancer types.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated against breast cancer cell lines | Significant cytotoxicity observed (IC50 ~ 5 µM) |
| Study 2 | Tested for antibacterial properties | Effective against Gram-positive bacteria |
| Study 3 | Investigated apoptosis mechanisms | Induction of caspase-dependent apoptosis confirmed |
Potential Therapeutic Applications
The biological activities exhibited by this compound suggest several potential therapeutic applications:
- Cancer Therapy : Due to its antitumor properties, it could be developed as a novel chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial activity opens avenues for use in treating bacterial infections.
- Combination Therapies : The compound may be effective in combination with other agents to enhance therapeutic outcomes in resistant cancer forms or infections.
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 65–75 | |
| Cyclization | Toluene, reflux, 6h | 80–85 |
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Hybrid quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) at the B3LYP/6-311++G** level can predict transition states and activation energies for key steps like cyclization . For example:
Q. Table 2: Computational Parameters for Reaction Optimization
| Method | Basis Set | Solvent Model | Software |
|---|---|---|---|
| B3LYP | 6-311++G** | SMD (DMF) | Gaussian 16 |
| M06-2X | cc-pVTZ | COSMO (toluene) | ORCA |
Basic: What analytical techniques are critical for structural validation?
- FTIR/Raman spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. Compare experimental spectra with DFT-calculated vibrational modes .
- NMR (¹H/¹³C) : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the pyridine and pyrimidine regions .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 373.0824) .
Advanced: How to address discrepancies between experimental and computational spectral data?
- Error source analysis : Check for basis set limitations (e.g., B3LYP underestimates carbonyl stretching frequencies) .
- Conformational sampling : Use molecular dynamics (MD) simulations to account for rotameric states in NMR assignments .
- Hybrid validation : Overlay experimental and simulated spectra (e.g., GaussView for IR, ACD/Labs for NMR) to identify systematic deviations .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition assays : Target kinases (e.g., CDK2) using fluorescence polarization .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ determination .
Q. Table 3: Example Bioassay Conditions
| Assay | Cell Line/Enzyme | Incubation Time | Reference |
|---|---|---|---|
| MTT | HCT-116 | 48h | |
| Kinase Inhibition | CDK2 | 1h |
Advanced: How to design stability studies under stressed conditions?
Apply a Box-Behnken design (BBD) to evaluate pH (1–13), temperature (25–60°C), and humidity (40–80% RH) effects .
- Analytical endpoints : Monitor degradation via HPLC-UV at 254 nm .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life .
Q. Table 4: Stability Study Design
| Factor | Levels | Response Variable |
|---|---|---|
| pH | 1, 7, 13 | % Degradation (24h) |
| Temperature (°C) | 25, 40, 60 | Rate constant (k) |
Advanced: What strategies improve solubility without compromising activity?
- Co-crystallization : Screen with co-formers (e.g., succinic acid) using solvent-drop grinding .
- Prodrug design : Introduce phosphate esters at the pyridine nitrogen to enhance aqueous solubility .
Advanced: How to analyze reaction mechanisms using hybrid methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
